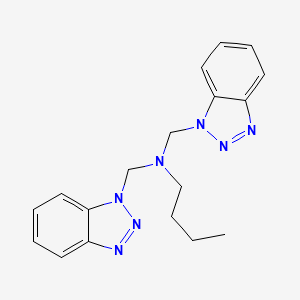

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine is a compound that features two benzotriazole groups attached to a butan-1-amine backbone Benzotriazole derivatives are known for their versatility in synthetic chemistry, particularly in the formation of nitrogen-containing heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine can be synthesized through a multi-step process involving the reaction of benzotriazole with formaldehyde and butan-1-amine. The general synthetic route involves the following steps:

Formation of Benzotriazole Derivative: Benzotriazole is reacted with formaldehyde to form a benzotriazolylmethyl intermediate.

Reaction with Butan-1-amine: The intermediate is then reacted with butan-1-amine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine undergoes various types of chemical reactions, including:

Substitution Reactions: The benzotriazole groups can be displaced by nucleophiles, leading to the formation of new compounds.

Reduction Reactions: The compound can be reduced to form secondary and tertiary amines.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as piperidines and julolidines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include Grignard reagents and allyltrimethylsilanes.

Reduction Reactions: Sodium borohydride (NaBH4) is often used as a reducing agent.

Cyclization Reactions: Cyclization can be facilitated by the use of bases and heat.

Major Products Formed

Substituted Piperidines: Formed through reactions with allyltrimethylsilanes.

Julolidines: Formed through cyclization reactions involving benzotriazole intermediates.

Wissenschaftliche Forschungsanwendungen

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Used in the production of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Wirkmechanismus

The mechanism of action of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine involves its ability to act as a versatile synthetic intermediate. The benzotriazole groups can stabilize various intermediates during chemical reactions, facilitating the formation of desired products. The compound can interact with molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological and chemical activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-bis(benzotriazol-1-ylmethyl)benzylamine: Similar structure but with a benzyl group instead of a butyl group.

N,N-bis(benzotriazol-1-ylmethyl)(p-N’,N’-dimethylphenyl)amine: Contains a dimethylphenyl group.

Uniqueness

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the butan-1-amine backbone provides different steric and electronic properties compared to its analogs, making it suitable for specific applications in synthetic chemistry and materials science.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine is a compound that belongs to the class of benzotriazole derivatives. These compounds have garnered significant attention in biomedical research due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antiparasitic, and potential anticancer properties.

Chemical Structure

The compound is characterized by its unique structure, which includes two benzotriazole moieties linked to a butyl amine group. This configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing benzotriazole exhibit significant antibacterial effects against various bacterial strains.

Table 1: Antibacterial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 15a | Bacillus subtilis | 4 μg/mL |

| 15d | Staphylococcus aureus | 8 μg/mL |

| 20 | Escherichia coli | 16 μg/mL |

The compound 15a has shown potent activity against Bacillus subtilis, while 15d demonstrated effectiveness against Staphylococcus aureus with an MIC of 8 μg/mL. The compound 20 , which is structurally related to this compound, exhibited an MIC of 16 μg/mL against Escherichia coli .

Antiparasitic Activity

Benzotriazole derivatives are also noted for their antiparasitic effects. A study highlighted that N-benzenesulfonylbenzotriazole derivatives displayed dose-dependent inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease.

Table 2: Antiparasitic Activity of Benzotriazole Derivatives

| Compound | Concentration (μg/mL) | % Inhibition (Epimastigote Form) |

|---|---|---|

| 20 | 25 | 50% |

| 20 | 50 | 64% |

At a concentration of 25 μg/mL , compound 20 inhibited about 50% of epimastigote growth, and at 50 μg/mL , this increased to 64% . This demonstrates the potential of benzotriazole derivatives in treating parasitic infections.

Case Study: Tubulin Inhibition

Research has indicated that certain benzotriazole derivatives can effectively disrupt microtubule dynamics by binding to tubulin. This action leads to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with bulky hydrophobic groups have shown enhanced activity compared to their smaller counterparts .

Eigenschaften

IUPAC Name |

N,N-bis(benzotriazol-1-ylmethyl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7/c1-2-3-12-23(13-24-17-10-6-4-8-15(17)19-21-24)14-25-18-11-7-5-9-16(18)20-22-25/h4-11H,2-3,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEMNWGOERTXSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.